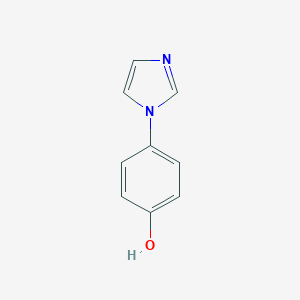

4-(Imidazol-1-yl)phenol

Descripción

Propiedades

IUPAC Name |

4-imidazol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKCUAPYWQDIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143258 | |

| Record name | 1-(p-Hydroxyphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10041-02-8 | |

| Record name | 4-(1H-Imidazol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Hydroxyphenyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-Hydroxyphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-hydroxyphenyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de 4-(1H-Imidazol-1-il)fenol típicamente involucra la reacción de Ullmann. Esta reacción utiliza p-bromoanisol e imidazol como materias primas. La reacción se lleva a cabo bajo las condiciones de un catalizador, un álcali y un solvente de reacción . El proceso involucra los siguientes pasos:

Reacción de Ullmann:

El p-bromoanisol reacciona con imidazol en presencia de un catalizador de cobre y un álcali en un solvente adecuado. Esta reacción forma 1-(4-metoxifenil)-1H-imidazol.Desmetilacion: El 1-(4-metoxifenil)-1H-imidazol se somete a desmetilación usando tribromuro de boro.

Métodos de Producción Industrial

La producción industrial de 4-(1H-Imidazol-1-il)fenol sigue rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para asegurar un alto rendimiento y pureza del producto final. El proceso de postratamiento se simplifica, evitando la necesidad de una extensa extracción con solvente y purificación por cromatografía en columna. El producto se obtiene mediante recristalización, asegurando que no haya residuos de iones de cobre y una apariencia blanca .

Análisis De Reacciones Químicas

Tipos de Reacciones

4-(1H-Imidazol-1-il)fenol experimenta diversas reacciones químicas, incluyendo:

Oxidación: El grupo fenólico puede oxidarse para formar quinonas.

Reducción: El anillo de imidazol se puede reducir bajo condiciones específicas.

Sustitución: El compuesto puede experimentar reacciones de sustitución electrofílica y nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos como halógenos, haluros de alquilo y haluros de acilo se utilizan comúnmente.

Principales Productos Formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados de imidazol reducidos.

Sustitución: Diversos derivados de fenol e imidazol sustituidos.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

4-(Imidazol-1-yl)phenol is utilized as a key building block for synthesizing more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and other organic compounds. The presence of both the imidazole ring and the hydroxyl group enhances its reactivity compared to similar compounds, such as 1-phenylimidazole and 4-(trifluoromethyl)benzoic acid.

Biological Applications

Enzyme Inhibition

One of the most notable biological applications of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune response regulation and cancer progression. By inhibiting IDO, this compound can enhance anti-tumor immunity, presenting therapeutic implications in cancer treatment .

Binding Affinity and Inhibition Potency

| Compound | IC50 (μM) |

|---|---|

| This compound | 48.0 ± 4.5 |

| Derivative A | 1.9 ± 0.6 |

| Derivative B | 2.8 ± 0.5 |

| Derivative C | 4.5 ± 1.2 |

This table illustrates that while this compound has moderate inhibitory effects, several derivatives exhibit significantly enhanced potency, suggesting potential pathways for drug development.

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial properties against Gram-positive bacteria and antifungal activity against Candida species, indicating its potential use in developing new antimicrobial agents .

Medical Applications

Therapeutic Potential

The therapeutic applications of this compound extend beyond cancer treatment to include its antioxidant properties and potential use in various medical formulations aimed at enhancing immune responses or combating infections .

Case Studies

Several studies have highlighted the effectiveness of this compound in different therapeutic contexts:

- Cancer Treatment : A study reported that combining IDO inhibitors like this compound with traditional therapies could improve patient outcomes by enhancing immune responses against tumors.

- Antimicrobial Formulations : Research indicated that formulations incorporating this compound exhibited improved efficacy against resistant bacterial strains compared to standard treatments.

Industrial Applications

Material Development

In industrial settings, this compound is used as an intermediate in the synthesis of various materials and chemicals. Its unique chemical properties make it suitable for applications in bioengineering and chemical tracing .

Preparation Methods

Recent advancements have led to more efficient synthesis methods for producing high-purity this compound with minimal residual contaminants, enhancing its applicability in sensitive fields such as diagnostics .

Synthesis Overview

The synthesis typically involves reactions between p-bromoanisole and imidazole under specific conditions that optimize yield and purity:

- Ullmann Reaction : A common method utilizing copper catalysts to facilitate the reaction.

- Post-Treatment Processes : Innovations have simplified purification steps, reducing costs and improving product quality.

Mecanismo De Acción

El mecanismo de acción de 4-(1H-Imidazol-1-il)fenol involucra su interacción con varios objetivos moleculares. Uno de los principales objetivos es la óxido nítrico sintasa inducible, que desempeña un papel en la producción de óxido nítrico. La interacción del compuesto con esta enzima puede modular los niveles de óxido nítrico, influyendo en varios procesos fisiológicos . Además, el grupo fenólico puede participar en enlaces de hidrógeno y otras interacciones, afectando la actividad biológica del compuesto .

Comparación Con Compuestos Similares

Structural and Chemical Comparison with Analogous Compounds

The following table compares 4-(Imidazol-1-yl)phenol with structurally similar imidazole derivatives:

Optical Properties

- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Exhibits large third-order nonlinear susceptibility (χ³ = 1.43 × 10⁻¹² esu) due to charge transfer within the molecule, making it suitable for optoelectronic devices .

- This compound: Generates phenoxyl radicals under oxidative conditions, critical for amplifying chemiluminescence signals in immunoassays .

Research Findings and Comparative Studies

Chemiluminescence vs. Optical Performance

- Signal enhancement: this compound increases HRP-luminoluminescence intensity by 300% compared to unenhanced systems .

- Nonlinear optics: The diphenylimidazole derivative has a hyperpolarizability value (β = 5.7 × 10⁻³⁰ esu) 10× higher than simpler imidazole-phenol hybrids .

Stability and Reactivity

- Thermal stability: this compound degrades above 250°C, whereas chlorinated derivatives (e.g., C₁₂H₁₂ClN₃O₂) are stable up to 300°C .

- Radical generation: The phenol group in this compound facilitates rapid radical formation under mild oxidative conditions, unlike its aldehyde or nitro-substituted counterparts .

Actividad Biológica

4-(Imidazol-1-yl)phenol, also known as 4-(1H-imidazol-1-yl)phenol, is a compound with diverse biological activities and applications in various fields, particularly in biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its role as a signal enhancer in chemiluminescence assays, its potential therapeutic applications, and relevant case studies.

Basic Information:

- Molecular Formula: C₉H₈N₂O

- Molecular Weight: 160.173 g/mol

- CAS Number: 10041-02-8

- Melting Point: 204-206 °C

- Boiling Point: 350.7 °C

- Density: 1.2 g/cm³

Biological Activities

This compound exhibits several notable biological activities:

1. Signal Enhancement in Immunoassays

- This compound acts as a potent signal enhancer in horseradish peroxidase (HRP)-luminol chemiluminescence immunoassays. Its ability to amplify signals makes it valuable for diagnostic applications, particularly in detecting low-abundance targets in biological samples .

2. Antimicrobial Properties

- Research indicates that imidazole derivatives, including this compound, possess antimicrobial properties. For instance, various imidazole derivatives have been shown to exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure of imidazole allows for interactions with microbial targets, enhancing their efficacy.

3. Potential as an Anticancer Agent

- Imidazole-containing compounds have been studied for their anticancer properties. They may inhibit enzymes involved in tumor growth or modulate immune responses against cancer cells . The specific mechanisms through which this compound exerts these effects are still under investigation but may involve interactions with key proteins in cancer pathways.

Case Study 1: Chemiluminescence Immunoassay

A study by Dotsikas et al. demonstrated the effectiveness of this compound as a luminol signal enhancer in competitive-type chemiluminescence immunoassays. The compound significantly improved the sensitivity of the assay compared to conventional methods, making it suitable for applications requiring high sensitivity .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study on the antimicrobial efficacy of various imidazole derivatives, compounds derived from this compound were tested against multiple bacterial strains using the cylinder wells diffusion method. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .

Case Study 3: Anticancer Potential

Research into imidazole derivatives has highlighted their potential as enzyme inhibitors in cancer treatment. A systematic study investigated the binding interactions of this compound analogs with indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. The findings suggested that modifications to the imidazole ring could enhance binding affinity and potency against IDO .

Summary of Biological Activities

Q & A

Basic: What spectroscopic techniques are most effective for characterizing the molecular structure of 4-(Imidazol-1-yl)phenol, and what key parameters should be considered during analysis?

Answer:

Fourier-transform infrared (FT-IR) spectroscopy is the primary method for determining vibrational frequencies and modes. Experimental FT-IR spectra in both solid and solution phases (e.g., DMSO) should be recorded to identify solvent-dependent shifts. Key vibrational bands include O-H stretching (~3200–3600 cm⁻¹ for phenolic groups) and C-N/C-C stretching in the imidazole ring (1500–1600 cm⁻¹). Assignments are validated using DFT calculations (e.g., B3LYP/6-311++G(d,p) level), which require optimization of molecular geometry and comparison of scaled harmonic frequencies with experimental data .

Basic: How is this compound applied in chemiluminescence-based immunoassays, and what methodological considerations optimize its signal-enhancing properties?

Answer:

The compound acts as a signal enhancer in HRP-luminol chemiluminescent (CL) assays by accelerating electron transfer, increasing light emission intensity. Key parameters include:

- pH optimization : CL intensity peaks in slightly alkaline conditions (pH 8–9).

- Concentration ratio : A 1:10 molar ratio of HRP to this compound minimizes background noise.

- Co-solvent compatibility : DMSO or ethanol (≤5% v/v) maintains solubility without quenching luminescence. Validation requires comparison with controls (e.g., assays lacking the enhancer) .

Advanced: What strategies are recommended for reconciling discrepancies between experimental FT-IR spectra and DFT-calculated vibrational frequencies in this compound studies?

Answer:

Discrepancies often arise from solvent interactions or anharmonic effects. Mitigation strategies include:

- Explicit solvent modeling : Adding explicit solvent molecules (e.g., 3–5 H₂O molecules) to DFT calculations to mimic hydrogen bonding in DMSO or ethanol.

- Polarized continuum model (PCM) : Applying PCM to account for bulk solvent effects on vibrational modes.

- Frequency scaling : Applying empirical scaling factors (e.g., 0.96–0.98 for B3LYP/6-311++G(d,p)) to align computed frequencies with experimental data. Solid-phase spectra should be prioritized for gas-phase DFT comparisons .

Advanced: How can single-crystal X-ray diffraction (SCXRD) with SHELXL refinement improve the structural determination of this compound derivatives?

Answer:

SCXRD provides precise bond lengths, angles, and torsion angles for crystalline derivatives. For example, the dihydrate derivative crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonded water molecules. SHELXL refinement parameters to optimize include:

- Data-to-parameter ratio : Maintain ≥10:1 to avoid overfitting.

- Displacement parameters : Anisotropic refinement for non-H atoms.

- R factors : Target R₁ < 0.075 and wR₂ < 0.25. Hydrogen bonding networks (e.g., O-H···N interactions) should be validated using difference Fourier maps .

Advanced: What environmental and biological implications arise from the potential endocrine-disrupting activity of this compound, and how can these be assessed experimentally?

Answer:

The compound is listed as a potential endocrine disruptor due to structural similarity to phenolic xenobiotics. Assessment strategies include:

- In vitro receptor assays : Measure binding affinity to estrogen receptor alpha (ERα) using competitive radioligand assays.

- Gene expression profiling : Quantify ER-responsive genes (e.g., CYP19A1) in MCF-7 cells via qPCR.

- Environmental persistence : Conduct photodegradation studies under UV light (λ = 254 nm) to estimate half-life in aquatic systems. LC-MS/MS monitors degradation byproducts .

Advanced: How do solvent polarity and hydrogen-bonding interactions influence the electronic structure of this compound, and what computational methods quantify these effects?

Answer:

Solvent polarity stabilizes the compound’s excited state via dipole interactions, altering UV-Vis absorption maxima. Computational approaches include:

- Time-dependent DFT (TD-DFT) : Calculate solvent-dependent electronic transitions using CAM-B3LYP with a polarizable continuum model.

- Natural bond orbital (NBO) analysis : Quantify charge transfer from the phenolic O-H to the imidazole ring.

- Solvent-accessible surface area (SASA) : Correlate SASA values (from MD simulations) with experimental solvatochromic shifts .

Basic: What are the key physical and chemical properties of this compound that influence its reactivity in synthetic applications?

Answer:

Critical properties include:

- Melting point : 204–206°C (indicates thermal stability in reactions below 200°C).

- Solubility : Sparingly soluble in water (0.1 mg/mL), but miscible in polar aprotic solvents (e.g., DMF, DMSO).

- pKa : Estimated phenolic pKa ~9.5, enabling deprotonation under basic conditions for nucleophilic substitutions.

- Molecular weight : 160.17 g/mol (affects stoichiometry in catalyst-mediated reactions) .

Advanced: What crystallographic challenges arise in resolving hydrogen-bonding networks in this compound derivatives, and how are they addressed?

Answer:

Disorder in hydrogen atoms and low electron density for O-H groups complicate refinement. Solutions include:

- Neutron diffraction : Resolves H positions but requires deuterated crystals.

- Hirshfeld surface analysis : Maps close intermolecular contacts (e.g., O-H···N vs. C-H···π interactions).

- Twinned crystals : Use PLATON’s TWINABS for data integration. For example, the dihydrate derivative shows O-H···O bonds (2.85 Å) between phenolic OH and water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.